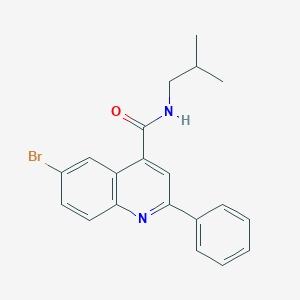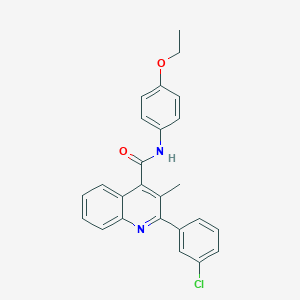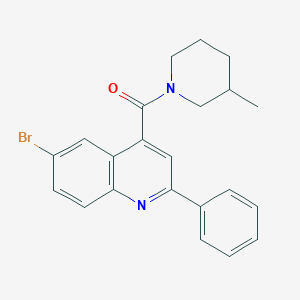![molecular formula C20H26N2O6S B444822 2,6-DIMETHOXY-4-{[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL](/img/structure/B444822.png)
2,6-DIMETHOXY-4-{[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DIMETHOXY-4-{[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes methoxy groups, a sulfonyl group, and a piperazine ring, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-{[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethoxyphenol with a sulfonyl chloride derivative in the presence of a base to form the sulfonylated intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DIMETHOXY-4-{[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the sulfonyl group results in sulfides .
Applications De Recherche Scientifique
2,6-DIMETHOXY-4-{[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mécanisme D'action
The mechanism of action of 2,6-DIMETHOXY-4-{[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with neuronal receptors, providing neuroprotective benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2,6-dimethoxyphenol: Shares structural similarities but lacks the sulfonyl and piperazine groups.
2,6-Dimethoxy-4-methylphenol: Similar core structure but different functional groups.
6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium Iodide: Contains a piperazine ring and methoxy groups but has a quinoline scaffold.
Uniqueness
2,6-DIMETHOXY-4-{[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL is unique due to its combination of methoxy, sulfonyl, and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C20H26N2O6S |
|---|---|
Poids moléculaire |
422.5g/mol |
Nom IUPAC |
2,6-dimethoxy-4-[[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H26N2O6S/c1-26-16-4-6-17(7-5-16)29(24,25)22-10-8-21(9-11-22)14-15-12-18(27-2)20(23)19(13-15)28-3/h4-7,12-13,23H,8-11,14H2,1-3H3 |
Clé InChI |
NLKHEMDZUYITKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,4-dibromo-6-[(diphenylphosphoryl)methyl]phenoxy}ethanol](/img/structure/B444739.png)
![Propyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444741.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B444742.png)
![2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE](/img/structure/B444743.png)

![(2Z)-N-acetyl-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444746.png)
![6-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B444748.png)
![Isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444749.png)


![Methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444758.png)
![Isopropyl 2-[(2,6-difluorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444760.png)
![Methyl 4-(3-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444763.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B444764.png)
